molecular formula C8H8BrN3 B2939755 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine CAS No. 1214899-75-8

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Cat. No. B2939755
CAS RN: 1214899-75-8
M. Wt: 226.077
InChI Key: DFRSYVJABDOPAN-UHFFFAOYSA-N
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Description

“6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine” is a chemical compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The empirical formula of this compound is C8H7BrN2 and it has a molecular weight of 211.06 .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The synthesis of imidazole-containing compounds involves the formation of bonds during the creation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, like 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, have been recognized for their antibacterial properties. These compounds can be synthesized and tested against various bacterial strains to determine their efficacy. For instance, they can be assessed using the disc diffusion technique to gauge their antimicrobial activity against pathogens such as Staphylococcus aureus, with established antibiotics like ciprofloxacin serving as positive controls .

Quorum Sensing Inhibitors

In the context of bacterial infections, quorum sensing (QS) is a critical communication mechanism that controls virulence and biofilm formation. 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine can be studied as a base structure for developing QS inhibitors. These inhibitors can serve as adjuvant therapies for infections caused by bacteria like Pseudomonas aeruginosa, potentially reducing the severity of the disease by hindering bacterial communication .

Safety and Hazards

The safety and hazards associated with “6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine” include acute toxicity when ingested (H302), skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

The synthesis of imidazole-containing compounds is a field of active research, with recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

6-bromo-N-methyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRSYVJABDOPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

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